molecular formula C15H20N2O5 B499025 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042697-82-4

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B499025
CAS No.: 1042697-82-4
M. Wt: 308.33g/mol
InChI Key: IVXJAXDNDTZWLE-UHFFFAOYSA-N
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Description

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic organic compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,3-Dimethoxyphenyl)-3-oxo-2-piperazinyl]-acetic acid
  • 2-[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
  • 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Uniqueness

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJAXDNDTZWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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